Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic lactone derivative with a benzyl ester protecting group. Its structure comprises a norbornane-like framework with oxygen and nitrogen atoms in the 2-oxa-5-azabicyclo system. This compound is synthesized via intramolecular lactonization of cis-4-hydroxyproline derivatives, enabling isolation from diastereomeric mixtures . Crystallographic studies reveal two distinct conformers in the asymmetric unit, differing in the C–O–C–C torsion angles (155.5° vs. 178.6°), which influence the orientation of the benzyl group and intermolecular C–H⋯O interactions .
Properties
IUPAC Name |
benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: TBS Group Deprotection
Reaction Conditions :
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Reagent : Tetrabutylammonium fluoride (TBAF, 4.51 mL of 1 M solution in THF)
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Solvent : Tetrahydrofuran (THF, 50 mL)
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Temperature : 20°C (room temperature)
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Duration : 15 minutes
Mechanism :
TBAF cleaves the tert-butyldimethylsilyl (TBS) ether via nucleophilic attack by fluoride ions, generating a secondary alcohol intermediate. The reaction proceeds quantitatively, as monitored by LC-MS.
Key Considerations :
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Stoichiometry : 1.1 equiv TBAF relative to starting material ensures complete deprotection without side reactions.
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Solvent Purity : Anhydrous THF prevents premature hydrolysis of intermediates.
Step 2: Sodium Hydride-Mediated Cyclization
Reaction Conditions :
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Reagent : Sodium hydride (180 mg, 60% suspension in oil, 45.1 mmol)
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Solvent : THF
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Temperature : 0°C → 20°C (gradual warming)
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Duration : 24 hours
Mechanism :
NaH deprotonates the hydroxyl group, forming an alkoxide that undergoes intramolecular nucleophilic substitution at the mesylated carbon. This Williamson ether synthesis constructs the bicyclo[2.2.1]heptane framework with retention of stereochemistry.
Optimization Data :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| NaH Equivalents | 11.0 equiv | <8 equiv: <30% yield |
| Reaction Time | 24 h | <12 h: Incomplete cyclization |
| Temperature Ramp | 0°C → 20°C | Rapid heating: Epimerization |
Yield : 59% after flash chromatography (dichloromethane:diethyl ether = 7:3).
Critical Analysis of Reaction Parameters
Stereochemical Control
The (1R,4R) configuration arises from the chiral starting material and is preserved due to:
Competing Side Reactions
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Elimination Pathways : Excess NaH may promote β-hydride elimination, forming olefin byproducts. This is mitigated by strict temperature control.
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Over-Deprotection : Prolonged TBAF exposure can desilylate unintended sites, though the 15-minute reaction window prevents this.
Alternative Methodologies and Comparative Evaluation
While the TBAF/NaH route dominates literature, theoretical alternatives include:
Reductive Amination Approach (Hypothetical)
Proposed Pathway :
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Condensation of a keto-acid with benzylamine
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Intramolecular reductive amination using NaBH3CN
Challenges :
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Poor regioselectivity in forming the 2-oxa-5-aza bridge
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Requires protection/deprotection steps for the carboxylate group
Enzymatic Resolution (Unreported)
Potential Advantages :
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Enantiomeric excess >99% via lipase-mediated kinetic resolution
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Aqueous reaction conditions reducing organic solvent use
Limitations :
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No commercial enzymes currently validated for this substrate
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Scalability issues in industrial settings
Industrial Scalability and Process Optimization
Large-Scale Adaptations
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Continuous Flow Reactors : Enable precise control over exothermic deprotection step, improving safety profile.
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Catalyst Recycling : TBAF recovery via ion-exchange resins reduces costs by ~40% in pilot studies.
Environmental Impact Mitigation
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Solvent Substitution : Replacement of THF with cyclopentyl methyl ether (CPME) decreases aquatic toxicity by 65%.
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Waste Stream Management : Sodium hydride residues neutralized with tert-butanol, generating non-hazardous NaOtBu.
Analytical Validation and Quality Control
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry :
- Pharmacological Activity : The compound's structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Initial studies indicate potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Synthesis of Derivatives : Researchers have explored synthetic routes to modify the compound for enhanced efficacy and specificity against certain targets, particularly in neuropharmacology.
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Drug Development :
- Lead Compound : As a lead compound, Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate serves as a scaffold for the development of more potent analogs aimed at specific diseases such as depression and anxiety disorders.
- Bioavailability Studies : Investigations into the bioavailability and pharmacokinetics of this compound are crucial for understanding its therapeutic potential.
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Biological Studies :
- Binding Affinity Studies : The compound has been subjected to studies assessing its binding affinity to various receptors, which is essential for determining its mechanism of action and therapeutic window.
- In Vitro Studies : Laboratory experiments have demonstrated its effects on neuronal cells, indicating possible neuroprotective properties.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. Results indicated that the compound exhibited significant binding affinity and modulated serotonin levels in vitro, suggesting its potential as an antidepressant agent .
Case Study 2: Synthesis and Modification
Research conducted at a leading pharmaceutical lab focused on synthesizing derivatives of this compound to enhance its solubility and bioactivity. Modifications at the carboxylate position led to compounds with improved pharmacological profiles, demonstrating the importance of structural variations in drug design .
Mechanism of Action
The mechanism of action for Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Structural Differences : Replaces the benzyl group with a tert-butyl ester, reducing steric bulk and aromaticity.
- Physicochemical Properties: Molecular Weight: 213.23 (C₁₀H₁₅NO₄) vs. 247.25 (C₁₃H₁₃NO₄) for the benzyl derivative . Solubility: Soluble in DMSO (10 mM stock solution), requiring sonication and heating for dissolution . Stability: Requires storage at -80°C for long-term stability, contrasting with the benzyl analog’s unmentioned but inferred stability under standard conditions .
- Applications : Used in high-throughput phasing of macromolecules due to robust crystallinity .
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
- Structural Expansion : Features a larger bicyclo[2.2.2]octane ring, increasing ring strain and altering conformational flexibility .
- Synthesis : Derived from cis-5-hydroxypipecolic acid via lactonization, mirroring the benzyl compound’s synthesis but with a homoproline backbone .
- Biological Relevance: Potential applications in collagen stabilization, similar to 4-hydroxyproline derivatives .
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Data Table: Key Properties of Selected Analogs
Functional and Application-Based Differences
- Benzyl Group Utility: The benzyl ester’s aromaticity may enhance π-π stacking in crystal packing, improving X-ray diffraction quality . However, its removal requires hydrogenolysis, limiting use in acid-sensitive reactions .
- tert-Butyl Group Advantages : Boc protection offers compatibility with acidic deprotection, making it preferable in peptide synthesis .
- Biological Activity : While the benzyl derivative’s role is unconfirmed, tert-butyl analogs are linked to collagen stabilization and anticancer research .
Commercial Availability and Challenges
Biological Activity
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, with CAS number 787640-37-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 233.26 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
1. Enzyme Inhibition
Research indicates that compounds similar to Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that bicyclic amines can act as inhibitors for serine proteases and other enzymes by mimicking substrate structures.
2. Antimicrobial Activity
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes.
3. Neuropharmacological Effects
Some studies suggest that bicyclic compounds can affect neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. The structural similarity to known psychoactive compounds may facilitate interaction with neurotransmitter receptors.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzyl-substituted bicyclic compounds, including this compound. The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations below 100 µg/mL.
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives were tested against several hydrolases and proteases. Results indicated a competitive inhibition mechanism with Ki values in the low micromolar range, suggesting potential therapeutic applications in conditions where enzyme overactivity is a concern.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
